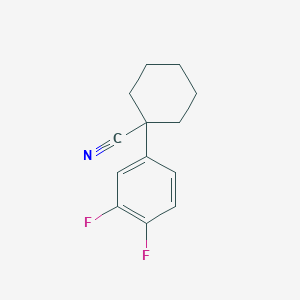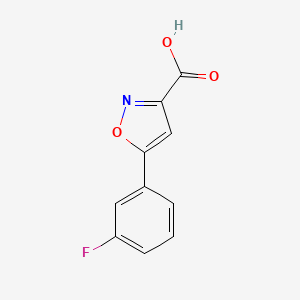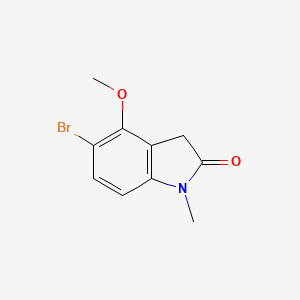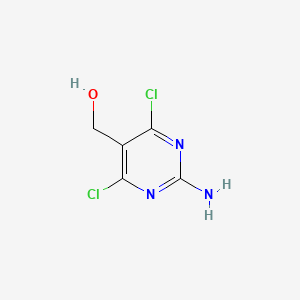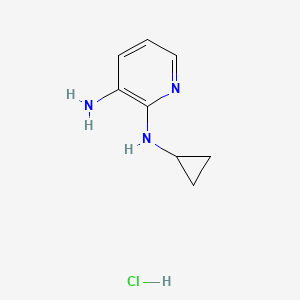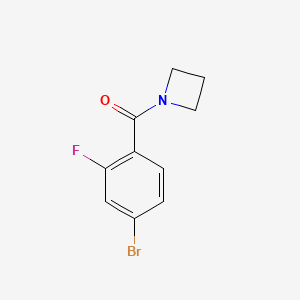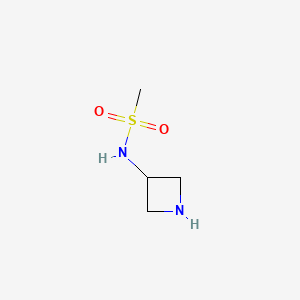
N-(アゼチジン-3-イル)メタンスルホンアミド
概要
説明
“N-(azetidin-3-yl)methanesulfonamide” is a chemical compound with the molecular formula C4H10N2O2S . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The InChI code for “N-(azetidin-3-yl)methanesulfonamide” is1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H . This code represents the molecular structure of the compound. The SMILES string representation is O=S(NC1CCN1)(C)=O.Cl . Physical And Chemical Properties Analysis
“N-(azetidin-3-yl)methanesulfonamide” is a solid compound . It has a molecular weight of 150.2 g/mol. The compound should be stored in a refrigerator .科学的研究の応用
ヘテロ環式アミノ酸誘導体の合成
“N-(アゼチジン-3-イル)メタンスルホンアミド”は、新規ヘテロ環式アミノ酸誘導体の合成において重要な役割を果たします。 これらの誘導体は、NH-ヘテロ環とメチル2-(アゼチジンまたはオキセタン-3-イリデン)アセテートとのアザ-マイケル付加によって合成されます 。このプロセスは、潜在的な生物活性を有する化合物を生成するために不可欠であり、医薬品の開発に使用することができます。
アゼチジンファーマコフォアの開発
“N-(アゼチジン-3-イル)メタンスルホンアミド”に見られるアゼチジン環は、医薬品化学における重要なファーマコフォアです。 これは、抗菌、抗真菌、抗がん特性を含むさまざまな生物活性を示す分子の設計に使用されます 。これは、創薬と開発のための貴重なツールになります。
グリーンケミストリーへの応用
この化合物は、ヨウ素触媒による3-ピロール置換2-アゼチジノン合成など、グリーンケミストリーの慣行に使用されます 。この方法は環境に優しく、有機化学および医薬品化学において重要なクラスの分子を合成するための実用的なアプローチを提供します。
クロスカップリング化学反応
“N-(アゼチジン-3-イル)メタンスルホンアミド”は、鈴木-宮浦クロスカップリング反応に使用できます。 この用途は、さまざまな分光法および高分解能質量分析(HRMS)調査によって確認された、新規ヘテロ環式化合物の多様化にとって重要です .
特殊化学品コレクション
Sigma-Aldrichは、初期の発見研究者に提供される独自の化学品の収集に“N-(アゼチジン-3-イル)メタンスルホンアミド”を含めています 。これは、新規の用途や特性を発見できる探索的な研究段階における化合物の重要性を強調しています。
Safety and Hazards
The compound is classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKHDIBLFHELCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



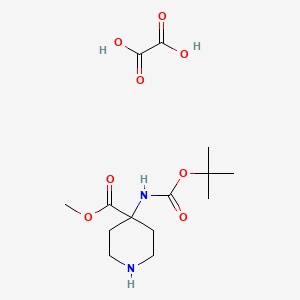
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)

